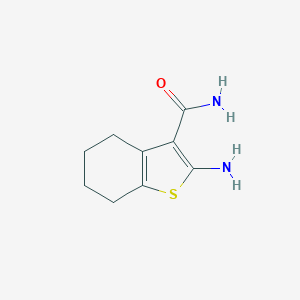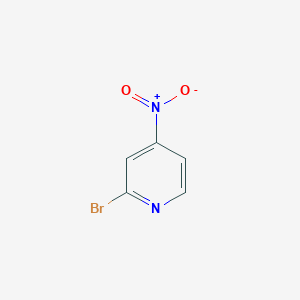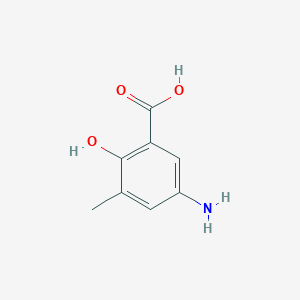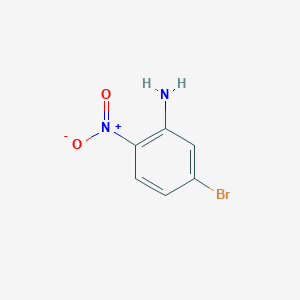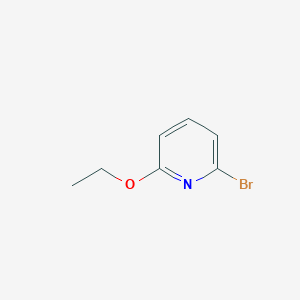
2-Bromo-6-ethoxypyridine
概述
描述
2-Bromo-6-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethoxy group is attached at the sixth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxypyridine typically involves the bromination of 6-ethoxypyridine. One common method includes the reaction of 6-ethoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .
化学反应分析
Types of Reactions: 2-Bromo-6-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethoxypyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-ethoxypyridine.
科学研究应用
2-Bromo-6-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-6-ethoxypyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include nucleophilic attack, coordination with metal centers, and redox reactions .
相似化合物的比较
2-Bromo-6-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-Bromo-6-chloropyridine: Similar structure with a chlorine atom instead of an ethoxy group.
2-Bromo-6-isopropoxypyridine: Similar structure with an isopropoxy group instead of an ethoxy group.
Uniqueness: 2-Bromo-6-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group can undergo various transformations, making the compound versatile for different synthetic applications. Additionally, the bromine atom provides a site for further functionalization, enhancing its utility in organic synthesis .
属性
IUPAC Name |
2-bromo-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDOTUNXZKLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360870 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4645-11-8 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 2-bromo-6-ethoxypyridine with potassium amide in liquid ammonia?
A: While this compound primarily undergoes an addition-elimination reaction with potassium amide in liquid ammonia to yield 2-amino-6-ethoxypyridine, a significant portion of the reaction proceeds through an unusual pathway. This pathway involves a ring transformation, resulting in the formation of 4-amino-2-methylpyrimidine. [, ]
Q2: Does the presence of other nucleophiles influence the reaction of this compound with potassium amide?
A: Yes, the presence of other nucleophiles, like thiophenoxide, can significantly alter the reaction pathway. Instead of the ring transformation observed with potassium amide alone, the reaction in the presence of thiophenoxide primarily yields 2-ethoxy-6-(phenylthio)pyridine. This suggests that the added nucleophile intercepts a potential reaction intermediate, preventing the ring transformation. [, ]
Q3: Are there any observed rearrangements during the reactions of this compound with strong bases?
A: Yes, an abnormal rearrangement has been observed during the reaction of this compound with potassium amide. This rearrangement leads to the formation of 4-amino-6-ethoxypyridine alongside the expected 2-amino-6-ethoxypyridine. The mechanism of this rearrangement is still under investigation. []
Q4: How does the reactivity of this compound compare to other halogenated pyridine derivatives?
A: The reactivity of this compound differs significantly from other halogenated pyridines. For instance, while 3-bromo- and 4-bromopyridine react with potassium amide to yield mixtures of 3-amino- and 4-aminopyridine through a 3,4-pyridyne intermediate, this compound does not show this behavior. The presence of the ethoxy group at the 6-position likely influences the reaction pathway and prevents the formation of a similar pyridyne intermediate. []
Q5: What is the significance of the observed ring transformation in the reaction of this compound?
A: The ring transformation observed in the reaction of this compound with potassium amide is significant for several reasons. Firstly, it highlights the unique reactivity of this compound compared to other halogenated pyridines. Secondly, it demonstrates the potential of using specific reaction conditions to drive unusual transformations in heterocyclic chemistry. Lastly, it opens up possibilities for synthesizing pyrimidine derivatives from readily available pyridine starting materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

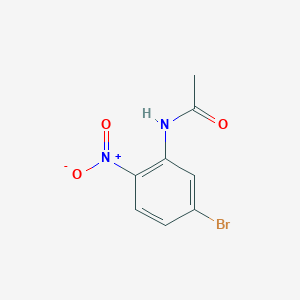
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
